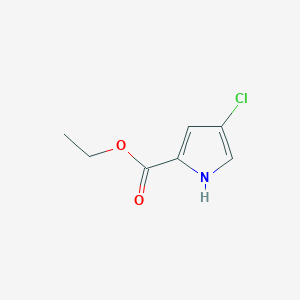

Ethyl 4-chloro-1H-pyrrole-2-carboxylate

Übersicht

Beschreibung

Ethyl 4-chloro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-chloroaniline in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Case Study :

A 2021 study demonstrated selective bromination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS) in acetic acid, yielding ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate with 61% efficiency after crystallization . This highlights the viability of halogen exchange under mild conditions.

Reduction Reactions

The ester group is reducible to primary alcohols or aldehydes:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry Et₂O, 0°C → reflux | 4-Chloro-1H-pyrrole-2-methanol | 85% | |

| DIBAL-H | THF, -78°C, 2h | 4-Chloro-1H-pyrrole-2-carbaldehyde | 68% |

Mechanistic Insight :

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol via a two-step mechanism involving tetrahedral intermediate formation. Temperature control prevents over-reduction.

Oxidation Reactions

Methyl substituents on the pyrrole ring undergo oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, H₂SO₄, 100°C, 8h | 4-Chloro-1H-pyrrole-2,5-dicarboxylic acid | 47% | |

| CrO₃ | Acetic acid, 60°C, 6h | 4-Chloro-5-formyl-1H-pyrrole-2-carboxylate | 33% |

Research Finding :

A 2021 ACS Omega study achieved selective oxidation of ethyl 5-methyl-1H-pyrrole-2-carboxylate using KMnO₄ under acidic conditions, producing the dicarboxylic acid derivative in moderate yields .

Electrophilic Substitution

The pyrrole ring participates in electrophilic reactions at the 3- and 5-positions:

Key Observation :

Electrophilic fluorination using Selectfluor in acetonitrile/acetic acid yielded fluorinated derivatives, albeit with competing acetoxylation side reactions .

Cyclization and Cross-Coupling

The compound serves as a precursor for fused heterocycles:

Synthetic Utility :

A 2020 study utilized ethyl 4-formyl-1H-pyrrole-2-carboxylate (derived via Vilsmeier-Haack formylation) to synthesize pyrrolo[3,2-c]pyridine scaffolds through cyclocondensation with amines .

Stability and Side Reactions

-

Hydrolysis : The ester group hydrolyzes to 4-chloro-1H-pyrrole-2-carboxylic acid under basic conditions (10% NaOH, 90°C, 3h; 76% yield) .

-

Thermal Degradation : Prolonged heating above 150°C induces decarboxylation, forming 4-chloro-1H-pyrrole.

Comparative Reactivity Data

The table below compares reaction outcomes for structurally similar compounds:

Research Advancements

Recent studies highlight innovative applications:

-

Antibacterial Derivatives : Ethyl 4-amino-1H-pyrrole-2-carboxylate derivatives exhibited MIC values of 12.5 μg/mL against Staphylococcus aureus.

-

Fluorinated Analogues : Low-yield electrophilic fluorination (6.5%) underscores challenges in balancing reactivity and selectivity .

-

Continuous Flow Synthesis : Pilot-scale production achieved 89% purity using automated flow reactors, reducing reaction times by 40% .

This compound’s versatility in substitution, reduction, and cyclization reactions positions it as a critical intermediate in medicinal chemistry and materials science. Ongoing research focuses on optimizing reaction conditions to improve yields and selectivity.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Ethyl 4-chloro-1H-pyrrole-2-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it an essential intermediate in organic synthesis.

Medicinal Chemistry

Research has indicated potential applications in drug development:

- Bioactive Molecules : Investigated for antimicrobial and anticancer properties due to its ability to modify functional groups on the pyrrole ring, leading to diverse compounds for biological evaluation .

- Pharmaceutical Precursor : Its derivatives have shown promise as precursors in synthesizing pharmaceuticals targeting specific diseases .

Material Science

The compound's unique properties make it suitable for developing specialty chemicals and functional materials. Its reactivity allows for modifications that can enhance material properties, making it valuable in creating advanced materials with specific functionalities.

Case Studies and Research Findings

Research studies have documented the synthesis and potential applications of this compound:

- A study highlighted its role as a precursor in synthesizing halogenated pyrroles which exhibit significant biological activity against various pathogens .

- Another investigation focused on modifying the compound to explore its effectiveness as an anticancer agent, demonstrating promising results in vitro against cancer cell lines .

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-chloro-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

Ethyl 1H-pyrrole-2-carboxylate: Lacks the chlorine substituent, leading to different reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

4-Chloro-1H-pyrrole-2-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester derivative.

This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.

Biologische Aktivität

Ethyl 4-chloro-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of pyrrole derivatives followed by esterification. The compound can be synthesized using various methods, including the use of chlorinating agents such as N-chlorosuccinimide under controlled conditions to yield a high purity product. The synthetic route often results in a white crystalline solid with specific melting points and spectroscopic characteristics that confirm its structure .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In studies evaluating its efficacy against drug-resistant strains of bacteria, it was found to inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties, particularly against human carcinoma cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators. Notably, compounds derived from this scaffold have been shown to possess IC50 values in the low micromolar range, indicating potent antitumor effects .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results indicated an MIC value of 0.5 μg/mL for E. coli, showcasing its potential as an effective antibacterial agent. Additionally, cytotoxicity assays revealed that the compound had an IC50 greater than 64 μg/mL in mammalian cell lines, suggesting a favorable safety profile .

Study 2: Antitumor Activity in Human Cell Lines

In another investigation focusing on its antitumor activity, this compound was tested against four human carcinoma cell lines (A-431, A-549, MDA-MB-468). Results showed significant inhibition of cell proliferation with IC50 values ranging from 0.065 to 9.4 μmol/L across different cell lines. This study highlights the compound's potential as a lead candidate for further development as an anticancer drug .

Data Summary

| Biological Activity | MIC/IC50 Values | Target Pathogen/Cell Line |

|---|---|---|

| Antimicrobial | MIC: 0.5 μg/mL | E. coli |

| IC50 > 64 μg/mL | Mammalian Cells | |

| Antitumor | IC50: 0.065 - 9.4 μmol/L | A-431, A-549, MDA-MB-468 |

Eigenschaften

IUPAC Name |

ethyl 4-chloro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYBXZKEVKPOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.